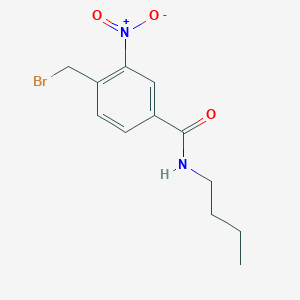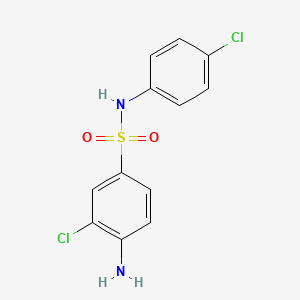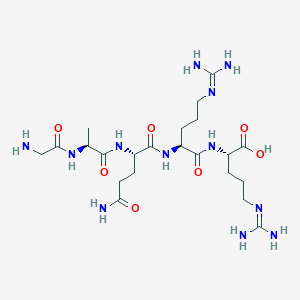
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound It is composed of several amino acids, including 3-nitro-L-tyrosine, D-alanine, L-phenylalanine, glycine, and L-valine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves multiple steps, starting with the protection of functional groups on the amino acids to prevent unwanted reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The nitro group is introduced to the tyrosine residue through nitration using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable assembly of peptides. SPPS involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield the final product .
化学反应分析
Types of Reactions
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the tyrosine residue can be reduced to an amino group under reducing conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide.
Reduction: Formation of smaller peptide fragments.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of 3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group on the tyrosine residue can participate in redox reactions, affecting cellular signaling pathways. The peptide can also bind to proteins, modulating their activity and stability .
相似化合物的比较
Similar Compounds
3-Nitro-L-tyrosine: A simpler compound with similar redox properties.
L-Alanyl-L-tyrosine: A dipeptide with different biological activity.
L-Tyrosine methyl ester: A prodrug of L-tyrosine with different pharmacokinetics
Uniqueness
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is unique due to its complex structure, which allows for multiple interactions and reactions. Its combination of amino acids and the presence of a nitro group provide distinct chemical and biological properties .
属性
CAS 编号 |
649727-49-1 |
|---|---|
分子式 |
C35H49N9O10 |
分子量 |
755.8 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H49N9O10/c1-18(2)29(34(51)38-16-27(37)46)43-35(52)30(19(3)4)42-28(47)17-39-33(50)24(14-21-9-7-6-8-10-21)41-31(48)20(5)40-32(49)23(36)13-22-11-12-26(45)25(15-22)44(53)54/h6-12,15,18-20,23-24,29-30,45H,13-14,16-17,36H2,1-5H3,(H2,37,46)(H,38,51)(H,39,50)(H,40,49)(H,41,48)(H,42,47)(H,43,52)/t20-,23+,24+,29+,30+/m1/s1 |
InChI 键 |
IOFAMAUOQUKENV-GBUQNZQLSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)

![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)





